2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl group and a 4-fluorophenylthioacetamide side chain. The compound’s design leverages the tetrahydroquinoline core for conformational rigidity and the thiophene/fluorophenyl motifs for enhanced lipophilicity and target engagement.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S2/c23-16-5-8-18(9-6-16)29-14-21(26)24-17-7-10-19-15(13-17)3-1-11-25(19)22(27)20-4-2-12-28-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEKWJKVOQYTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Fluorophenyl Group : Enhances lipophilicity and biological availability.
- Thioether Linkage : May play a role in the compound's reactivity and interaction with biological targets.
- Tetrahydroquinoline Core : Known for various biological activities including antitumor effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The tetrahydroquinoline framework has been associated with inhibition of various cancer cell lines. For instance, studies on related compounds have demonstrated potent activity against human tumor cells such as KB and HepG2/A2 .
Case Study:
A related compound was evaluated for its efficacy against multiple cancer cell lines. It was found to inhibit cell proliferation significantly at concentrations as low as 10 µM, showcasing a promising therapeutic index.
Antimicrobial Activity
The compound’s thioether functionality may contribute to its antimicrobial properties. Compounds with thiophene and fluorophenyl groups have shown activity against pathogens like Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentrations (MIC):
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| 2-((4-fluorophenyl)thio)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | 32 | 64 |
| Control Compound | 128 | Not Detected |
This table illustrates the effectiveness of the compound compared to standard antimicrobial agents.
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the fluorine atom can alter the electronic properties of the compound, potentially leading to enhanced binding affinity to target enzymes involved in cancer progression.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the fluorophenyl and thiophene moieties can significantly influence biological activity. For example:
- Increasing lipophilicity through additional fluorine substitutions has been correlated with enhanced anticancer activity.
- The introduction of electron-withdrawing groups can improve binding interactions with target proteins.
Comparison with Similar Compounds
The compound is structurally analogous to several classes of acetamide and tetrahydroquinoline derivatives. Below is a systematic comparison based on substituent variations, physicochemical properties, synthetic methods, and inferred biological activity.
Structural Analogues
Key Observations :
- The target compound distinguishes itself via the 4-fluorophenylthio group, which enhances electron-withdrawing properties compared to the 4-chlorophenoxy group in G502-0194 .
- Replacing the thiophene-2-carbonyl group with furan-2-carbonyl (G502-0095) reduces molecular weight by ~79 g/mol, likely improving solubility but reducing lipophilicity .
Physicochemical Properties
Key Observations :
- The 4-fluorophenylthio group in the target compound likely results in a lower logP (estimated ~4.5) compared to G502-0194 (logP = 4.81) due to fluorine’s electronegativity .
- Higher polar surface area (PSA) in G502-0095 (56.32 Ų) vs. G502-0194 (46.95 Ų) suggests improved solubility for furan-based analogs .
Key Observations :
Q & A
Q. What strategies validate the compound’s biological target in complex systems?
- Multi-Omics Integration :
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis genes) .
- Chemical Proteomics : Use biotinylated probes for pull-down assays and LC-MS/MS target identification .
- In Vivo Correlation : Compare efficacy in wild-type vs. target-knockout animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
